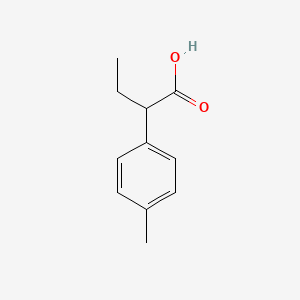

2-(4-Methylphenyl)butanoic acid

Description

Contextualization within Aryl-Substituted Butanoic Acid Chemistry

2-(4-Methylphenyl)butanoic acid is a derivative of butanoic acid, a four-carbon carboxylic acid. nih.gov Its structure is characterized by a phenyl group, substituted with a methyl group at the para (4) position, attached to the second carbon (alpha-carbon) of the butanoic acid chain. This places it within the large family of aryl-substituted alkanoic acids, which are organic compounds containing both an aromatic ring and a carboxylic acid functional group.

The position of the aryl group on the butanoic acid chain significantly influences the molecule's properties and reactivity. For instance, its isomer, 4-(4-methylphenyl)butanoic acid, where the tolyl group is at the end of the chain, is a known compound used in certain synthetic applications. acs.orgsigmaaldrich.com Another related compound, 2-(4-methylphenyl)propanoic acid, which has one less carbon in its alkyl chain, is also a well-documented chemical entity. sigmaaldrich.comchemicalbook.com The chemistry of these compounds is often explored in the context of creating more complex molecules. For example, the synthesis of various derivatives, such as those involving tetrazoles and biphenyls, has been reported, showcasing the utility of aryl-substituted acids as building blocks. mdpi.com

The presence of the carboxylic acid group allows for a wide range of chemical transformations, while the aryl ring can be modified through various substitution reactions. The methyl group on the phenyl ring in this compound also provides an additional site for potential functionalization.

Below is a table of identifiers for this compound and some of its related isomers.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C11H14O2 | 178.23 | Not readily available |

| 4-(4-Methylphenyl)butanoic acid | C11H14O2 | 178.23 | 4521-22-6 |

| 2-(4-Methylphenyl)propanoic acid | C10H12O2 | 164.20 | 938-94-3 |

| 4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | 192.21 | 4619-20-9 |

Significance as a Fundamental Chemical Structure for Methodological Development

The true significance of a simple molecule like this compound often lies not in its direct application, but in its role as a model substrate for the development of new synthetic methods. Organic chemists constantly seek to create novel reactions that are more efficient, selective, and environmentally benign. To test these new methods, they often use fundamental structures that contain key functional groups and structural motifs.

Aryl-substituted carboxylic acids are prime candidates for this purpose. They are instrumental in the development of:

Catalytic Cross-Coupling Reactions: Modern organic synthesis heavily relies on catalytic reactions that form carbon-carbon and carbon-heteroatom bonds. The development of methods for the α-arylation of carbonyl compounds, for instance, is a significant area of research. rsc.org Molecules like this compound are ideal for testing new catalytic systems, such as those based on palladium or copper, that aim to selectively form a bond between an aryl group and the carbon adjacent to a carboxyl group.

C-H Functionalization: A major goal in modern chemistry is the direct conversion of carbon-hydrogen (C-H) bonds into other functional groups. This "C-H activation" avoids the need for pre-functionalized starting materials, making syntheses more efficient. Aryl-substituted acids are often used to test and refine C-H arylation techniques, where a C-H bond on one molecule is replaced with an aryl group from another. acs.org

Asymmetric Synthesis: this compound is a chiral molecule, meaning it can exist in two non-superimposable mirror-image forms (enantiomers). This makes it a valuable substrate for developing asymmetric catalytic methods. These methods aim to produce a single enantiomer of a chiral product, which is crucial in fields like medicinal chemistry where different enantiomers can have vastly different biological effects. Research into the asymmetric acylation of amines, for example, utilizes related chiral building blocks to refine the stereochemical control of the reaction. acs.org

The straightforward structure of this compound allows researchers to clearly assess the success of a new method. The presence of the aromatic ring, the carboxylic acid, and the chiral center provides multiple points for analysis, helping chemists to understand the reaction's scope, limitations, and mechanism.

Overview of Contemporary Research Trajectories

Current research in organic chemistry continues to build on the foundations laid by studying fundamental molecules like this compound. Several key research trajectories are particularly relevant:

Photoredox Catalysis: This rapidly expanding field uses visible light to drive chemical reactions. It has enabled the development of novel transformations under mild conditions. For example, the combination of photoredox catalysis with N-heterocyclic carbene (NHC) catalysis has been used for the asymmetric α-acylation of tertiary amines. acs.org The principles explored in such studies are directly applicable to substrates like this compound and its derivatives.

Development of Novel Ligands and Catalysts: The performance of a catalytic reaction is highly dependent on the catalyst and the ligands that surround the metal center. Ongoing research focuses on designing new ligands that can improve the efficiency and selectivity of reactions like C-H arylation and cross-coupling. acs.org The insights gained from using simple substrates help in the rational design of more advanced catalytic systems.

Synthesis of Complex Bioactive Molecules: The methodologies developed using model systems are ultimately applied to the synthesis of complex and valuable molecules, including pharmaceuticals and agrochemicals. For instance, the synthesis of derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid, which are being investigated for their biological activity, relies on the fundamental reactions of carboxylic acids. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-10(11(12)13)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJXQMWCVNVYIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70988386 | |

| Record name | 2-(4-Methylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70988386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68692-82-0 | |

| Record name | Butyric acid, 2-(p-tolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068692820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70988386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, allowing for the formation of esters and amides, or its reduction to the corresponding alcohol.

2-(4-Methylphenyl)butanoic acid readily undergoes esterification with various alcohols in the presence of an acid catalyst, such as sulfuric acid, to form the corresponding esters. libretexts.org This reaction, a type of condensation reaction, proceeds by combining the carboxylic acid with an alcohol, resulting in the formation of an ester and water. libretexts.org For instance, the reaction of butanoic acid with methanol (B129727) yields methyl butanoate. youtube.com Similarly, this compound can be reacted with different alcohols to produce a library of ester derivatives with varied properties.

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This transformation typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride, which then reacts readily with the amine. This method is a common strategy for creating carbon-nitrogen bonds and diversifying the molecular structure. Like other carboxylic acids, 2-methylbutanoic acid can form amide derivatives through its acid chloride intermediate. wikipedia.org

Table 1: Examples of Carboxylic Acid Esterification

| Carboxylic Acid | Alcohol | Product Ester |

| Acetic Acid | Ethanol (B145695) | Ethyl Acetate libretexts.org |

| Butanoic Acid | Methanol | Methyl Butanoate youtube.com |

| Methanol | Butanoic Acid | Methyl Butanoate libretexts.org |

This table provides illustrative examples of esterification reactions.

The carboxylic acid functional group of this compound can be reduced to a primary alcohol, yielding 2-(4-methylphenyl)butan-1-ol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemguide.co.uklibretexts.org Weaker reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. libretexts.org The reduction process is believed to proceed through an aldehyde intermediate, which is further reduced to the alcohol. chemguide.co.uklibretexts.org This method is applicable to a range of carboxylic acids, including biologically active aryl propionic acids. nih.gov

Table 2: Reagents for Carboxylic Acid Reduction

| Starting Material | Reagent | Product |

| Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol chemguide.co.uklibretexts.org |

| Carboxylic Acid | Diborane (B₂H₆) | Primary Alcohol quora.com |

This table summarizes common reagents used for the reduction of carboxylic acids to primary alcohols.

Transformations Involving the Aromatic Ring System

The p-substituted benzene (B151609) ring in this compound is susceptible to electrophilic aromatic substitution, and the methyl group can also be chemically modified.

Electrophilic aromatic substitution (EAS) allows for the introduction of various functional groups onto the aromatic ring. masterorganicchemistry.com The existing substituents on the ring—the methyl group and the 2-butanoic acid group—direct the position of the incoming electrophile. Both the methyl group and the alkyl chain are activating groups and direct incoming electrophiles to the ortho and para positions. In this compound, the para position is already occupied by the methyl group, meaning substitution will primarily occur at the positions ortho to the alkyl chain (and meta to the methyl group) or ortho to the methyl group (and meta to the alkyl chain).

Nitration: The introduction of a nitro group (–NO₂) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. youtube.com

Halogenation: The addition of a halogen (e.g., bromine or chlorine) is typically carried out in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination. masterorganicchemistry.com

The methyl group attached to the aromatic ring can undergo oxidation. Strong oxidizing agents can convert the methyl group of toluene (B28343) and its derivatives into a carboxylic acid. ncert.nic.in However, with the use of specific reagents, it is possible to achieve a partial oxidation to the aldehyde stage. ncert.nic.in One such method is the Étard reaction, which uses chromyl chloride (CrO₂Cl₂) to convert an aromatic methyl group into an aldehyde. wikipedia.org

Table 3: Oxidation of Aromatic Methyl Groups

| Reagent | Product | Reaction Name |

| Chromyl Chloride (CrO₂Cl₂) | Aldehyde | Étard Reaction wikipedia.org |

| Strong Oxidizing Agents | Carboxylic Acid | N/A ncert.nic.in |

This table outlines common methods for the oxidation of methyl groups on an aromatic ring.

Oxidative Reactions of the Butanoic Acid Chain

The butanoic acid chain itself can be subject to oxidation, although this often requires more forceful conditions and can lead to fragmentation of the molecule. Oxidative C-C bond cleavage can occur in carboxylic acids under certain conditions. rsc.org For example, studies on the oxidation of butanoic and pentanoic acids at high temperatures have shown the formation of a variety of smaller products, including CO and CO₂. researchgate.net However, under typical laboratory conditions for derivatization, the carboxylic acid and the aromatic ring are the more reactive sites.

Formation of Keto-Butanoic Acid Structures

The conversion of butanoic acid derivatives into keto-butanoic acid structures is a key transformation. A prominent example is the formation of 4-(4-methylphenyl)-4-oxobutanoic acid, a related keto-acid. This compound can be synthesized via a Friedel–Crafts acylation reaction between toluene and succinic anhydride, using a Lewis acid catalyst like aluminum chloride. wikipedia.org This process results in the formation of a ketone at the 4-position of the butanoic acid chain.

Another related class of compounds is the thia-fatty acids, such as 2-oxo-4-methylthiobutanoic acid. hmdb.ca These are characterized by the insertion of a sulfur atom into the fatty acid chain and are found in various biological systems. hmdb.ca The synthesis of these keto-acids often involves precursors like L-methionine. hmdb.ca

Kinetic Investigations of Oxidation Processes in Butanoic Acid Analogs

Kinetic studies on the oxidation of butanoic acid analogs provide insight into their reaction mechanisms. For instance, the oxidation of 2-Amino-4-methyl thio-butanoic acid by Quinaldinium Fluorochromate (QFC) has been investigated in a hydrophilic solvent medium. researchgate.netijlpr.com These studies are crucial for understanding reaction rates, determining the order of reaction, and elucidating the reaction mechanism. researchgate.net

The oxidation of this particular analog was found to be acid-catalyzed, exhibiting first-order dependence on the concentrations of both the oxidant and the substrate, and a fractional-order dependence on the hydrogen ion concentration. researchgate.netijlpr.com Such kinetic data are vital for optimizing reaction conditions and understanding the factors that influence the reactivity of these molecules. ijlpr.com

Table 1: Kinetic Data for the Oxidation of 2-Amino-4-methyl thio-butanoic acid

| Parameter | Observation | Source |

|---|---|---|

| Oxidant | Quinaldinium Fluorochromate (QFC) | researchgate.net, ijlpr.com |

| Reaction Order (Oxidant) | First-Order | researchgate.net, ijlpr.com |

| Reaction Order (Substrate) | First-Order | researchgate.net, ijlpr.com |

| Catalysis | Acid-Catalyzed (Fractional order in H⁺) | researchgate.net, ijlpr.com |

| Solvent | 50-50 (v/v) hydrophilic solvent | researchgate.net |

| Radical Scavenging | Acrylonitrile did not induce polymerization, indicating no free radical pathway. | ijlpr.com |

Synthesis of Advanced Derivatives and Analogs

The core structure of this compound is a valuable starting point for the synthesis of more complex molecules with potential applications in various fields of chemistry.

Formation of Sulfanyl-Linked Butanoic Acid Compounds

Sulfanyl-linked butanoic acid derivatives represent a class of compounds where a sulfur atom bridges molecular fragments. An example is 4-(4-methylphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid. ontosight.ai This molecule features a butanoic acid backbone with a 4-methylphenyl group at the 4-position and a second 4-methylphenyl group linked via a sulfanyl (B85325) (thioether) bond at the 2-position. ontosight.ai The presence of the sulfanyl linkage and aromatic rings are key structural features that contribute to its chemical reactivity. ontosight.ai Other related compounds include 4-[(2-Methylphenyl)sulfanyl]butanoic acid and 4-[(4-Methylphenyl)sulfanyl]butanoic acid. sigmaaldrich.combiosynth.com

Alkanoylation of Sulfonamoyl Carboxylic Acid Derivatives

The synthesis of butanoic acid derivatives containing sulfonamide groups demonstrates the versatility of this chemical scaffold. The compound 4-[(2-Methylphenyl)(methylsulfonyl)amino]butanoic acid is a key example of this structural class. bldpharm.com This molecule incorporates a methylsulfonyl group attached to an amino nitrogen, which is itself part of a butanoic acid structure bearing a 2-methylphenyl group. Another related compound is the methyl ester of 2-[(4-methylphenyl)sulfonyl]butanoic acid, which features a sulfonyl group directly attached to the butanoic acid chain. lookchem.com These structures highlight the methods available for creating complex derivatives by linking sulfonyl or sulfonamoyl functionalities to the butanoic acid core.

Metal Complexation and Organometallic Derivatives (e.g., Triorganotin(IV) Compounds)

Carboxylic acids, including this compound, can act as ligands, coordinating to metal centers to form organometallic complexes. Triorganotin(IV) carboxylates are a well-studied class of such compounds. nih.govbsmiab.org These complexes are typically synthesized by reacting a triorganotin(IV) precursor, such as a chloride or oxide, with the desired carboxylic acid. ias.ac.inmdpi.com

Spectroscopic studies, including multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn), are used to determine the structure and coordination geometry of these complexes in solution. nih.govbsmiab.org The geometry around the tin(IV) atom in triorganotin(IV) carboxylates can vary, but often results in four-coordinate tetrahedral or five-coordinate trigonal-bipyramidal structures. nih.govmdpi.com For instance, the ¹J(¹¹⁹/¹¹⁷Sn–¹³C) coupling constants can be used to calculate the C-Sn-C bond angles and infer the geometry in solution. nih.govbsmiab.org

Table 2: Examples of Triorganotin(IV) Carboxylate Complex Geometries

| Organotin Moiety | Ligand Type | Coordination Geometry | Analytical Method | Source |

|---|---|---|---|---|

| Trimethyltin(IV) | Aromatic Carboxylate | Tetrahedral (in solution) | ¹¹⁹Sn-¹³C Coupling Constants | nih.gov |

| Tributyltin(IV) | Aromatic Carboxylate | Four-coordinate (in solution) | ¹¹⁹Sn-¹³C Coupling Constants | nih.gov |

| Triphenyltin(IV) | Aromatic Carboxylate | Four-coordinate (in solution) | ¹¹⁹Sn-¹³C Coupling Constants | nih.gov |

| Trimethyltin(IV) | Azo-imine Carboxylate | Distorted Trigonal-Bipyramidal (solid), Tetrahedral (solution) | X-ray Crystallography, ¹¹⁹Sn NMR | mdpi.com |

| Tributyltin(IV) | Azo-imine Carboxylate | Distorted Tetrahedral (in solution) | ¹¹⁹Sn NMR | mdpi.com |

Conjugation with Peptidomimetic and Complex Polycyclic Structures

The chemical modification of this compound through conjugation with peptidomimetic and complex polycyclic structures represents a significant area of research in medicinal chemistry. This derivatization strategy aims to enhance the therapeutic potential of the parent molecule by altering its physicochemical properties, such as solubility, bioavailability, and target specificity. The carboxylic acid moiety of this compound serves as a versatile handle for amide bond formation with amine-containing peptidomimetics and polycyclic scaffolds.

The conjugation process typically involves the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. Standard peptide coupling reagents are widely employed for this purpose. These reagents convert the carboxylic acid into a more reactive intermediate, such as an active ester or an acylisourea, which then readily reacts with the amine to form a stable amide linkage. fishersci.itlibretexts.org

Common coupling methodologies include the use of carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and improve yields. fishersci.it Alternative strategies may involve the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the amine in the presence of a base. fishersci.itlibretexts.org

While specific studies detailing the conjugation of this compound with a wide array of peptidomimetics and complex polycyclic structures are not extensively documented in publicly available literature, the chemical principles are well-established through research on analogous arylalkanoic acids. For instance, the conjugation of various fatty acids to a biologically inactive cationic peptide has been shown to confer lytic activity against different cell types. nih.gov This highlights how the attachment of a hydrophobic moiety, in this case an aliphatic acid, can dramatically alter the biological profile of a peptide. The length of the fatty acid chain was found to be a critical determinant of the resulting lipopeptide's specificity and mechanism of action. nih.gov

In a similar vein, research into the synthesis of valsartan (B143634) derivatives, which involves the modification of a butanoic acid derivative, demonstrates the successful conjugation with various phenolic and alcoholic moieties. mdpi.com Although valsartan itself is a complex molecule, the underlying esterification and amidation reactions are analogous to those that would be employed for this compound.

The following table summarizes representative coupling agents and reaction conditions that are applicable for the conjugation of this compound with amine-functionalized molecules.

Table 1: Representative Coupling Methods for Amide Bond Formation

| Coupling Reagent/Method | Additive (if applicable) | Typical Solvent | General Reaction Conditions |

|---|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | N-hydroxysuccinimide (NHS) | Dichloromethane (DCM), Dimethylformamide (DMF) | Room temperature, 12-24 hours |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-Hydroxybenzotriazole (HOBt) | Dichloromethane (DCM), Water | Room temperature, 2-12 hours |

| Thionyl Chloride (SOCl₂) | None | Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) | Reflux, then addition of amine at 0 °C to room temperature |

| Oxalyl Chloride ((COCl)₂) | Catalytic Dimethylformamide (DMF) | Anhydrous Dichloromethane (DCM) | 0 °C to room temperature, then addition of amine |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Hünig's base (DIPEA) | Dimethylformamide (DMF) | 0 °C to room temperature, 1-3 hours |

The resulting conjugates of this compound with peptidomimetics or polycyclic structures would be new chemical entities with distinct properties. For example, conjugation to a peptidomimetic could modulate the compound's interaction with biological membranes or specific protein targets. The inclusion of unnatural amino acids within the peptidomimetic portion can also enhance resistance to enzymatic degradation. nih.gov Similarly, attachment to a rigid, complex polycyclic scaffold, such as an adamantane (B196018) or steroid nucleus, could impose conformational constraints on the this compound moiety, potentially leading to a more defined interaction with a biological receptor.

The characterization of these novel conjugates would rely on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry to confirm the structure and purity of the newly formed molecules. mdpi.com

Further research in this area would involve the synthesis of a library of such conjugates and the systematic evaluation of their chemical and biological properties to establish structure-activity relationships.

Stereochemical Aspects and Chirality in 2 4 Methylphenyl Butanoic Acid Research

Chiral Synthesis and Enantioselective Methodologies

The controlled synthesis of a specific enantiomer of a chiral compound is a significant challenge in organic chemistry. Enantioselective methodologies aim to produce a single enantiomer in excess over the other, a crucial step for the development of stereochemically pure active substances.

Asymmetric induction is the process of preferentially forming one enantiomer or diastereomer over the other. In the context of synthesizing chiral molecules, this is often achieved by using a chiral auxiliary or catalyst that influences the stereochemical outcome of a reaction. One common strategy involves the conjugate addition of a chiral reagent to an achiral substrate. For instance, the addition of lithium N-benzyl-N-α-methylbenzylamide to (S)-3′-phenylprop-2′-enoyl-4-benzyloxazolidinone has been studied to understand the reactive conformation of the N-acyl oxazolidinone, which in turn dictates the stereochemistry of the product. rsc.org Such studies, employing double asymmetric induction as a mechanistic probe, are vital for designing more efficient and selective synthetic routes. rsc.org

Another approach involves the stereospecific alkylation of a substrate using a chiral auxiliary. For example, pseudoephedrine has been used as a chiral auxiliary in the synthesis of both enantiomers of 4-methyloctanoic acid. researchgate.net This method allows for the preparation of a variety of enantiopure methyl-branched fatty acids with high yields and enantioselectivities. researchgate.net The key step is the stereospecific alkylation with an alcohol-protected alkyl iodide, followed by the removal of the chiral auxiliary. researchgate.net

The choice of reaction medium and the structure of the chiral auxiliary have a profound impact on the stereoselectivity of a reaction. numberanalytics.com The solvent can influence the conformation of both the substrate and the chiral auxiliary, thereby affecting the transition state energies and the resulting stereochemical outcome. numberanalytics.com For example, in the stereoselective reduction of 3-methylenenopinone, the choice of solvent (diethyl ether vs. ethanol (B145695) or methanol) significantly altered the ratio of the diastereomeric products. mdpi.com Temperature is another critical parameter that can influence the product distribution. mdpi.com

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. numberanalytics.com The effectiveness of a chiral auxiliary is determined by its ability to create a significant steric and/or electronic bias, favoring the approach of a reagent from one direction over the other. numberanalytics.com Evans auxiliaries, for instance, are widely used to control the stereoselectivity of Michael addition reactions. researchgate.net The steric hindrance of both the chiral auxiliary and the Grignard reagent has been shown to be a major factor influencing the stereoselectivity of these additions. researchgate.net Research has shown that aryl-substituted chiral auxiliaries and Grignard reagents can lead to high diastereomeric excess (de), while alkyl- or benzyl-substituted groups result in lower de values. researchgate.net

The design of chiral auxiliaries is a continuous area of research, with the goal of developing more efficient and versatile reagents. numberanalytics.comresearchgate.net Key principles in auxiliary design include conformational rigidity, stereoelectronic effects, and steric hindrance. numberanalytics.com

Stereospecific Transformations of Related Butanoic Acid Derivatives

Stereospecific transformations are reactions where the stereochemistry of the starting material dictates the stereochemistry of the product. These reactions are invaluable in organic synthesis for converting one stereoisomer into another in a predictable manner.

Rearrangement reactions that proceed with stereochemical control are powerful tools for the synthesis of complex molecules. One such example is the acid-mediated cascade cyclization of ortho-C(sp²)–H olefination products of tert-alkyl aryl ketones. acs.org This reaction involves a series of transformations, including a 1,3-carbonyl transposition and an unusual 1,2-alkyl migration, to generate γ-lactone-fused indanones. acs.org While this specific example does not directly involve 2-(4-methylphenyl)butanoic acid, it highlights the potential for developing novel stereoselective rearrangements for related butanoic acid derivatives. The development of Lewis acid-mediated methods for the stereoselective synthesis of such compounds is an active area of research. acs.org

A well-known rearrangement in carboxylic acids is the McLafferty rearrangement, which is a characteristic fragmentation pattern observed in mass spectrometry. docbrown.info While not a synthetic transformation, it provides structural information based on stereochemical factors.

The interconversion of enantiomers, or the conversion of a racemic mixture into a single enantiomer, is a critical process in stereoselective synthesis. The D and L notation is used to describe the absolute configuration of enantiomers, particularly for sugars and amino acids. masterorganicchemistry.com This system is based on the configuration of the chiral center furthest from the most oxidized carbon in a Fischer projection. masterorganicchemistry.com

In biological systems, the conversion of D- and L-isomers is often mediated by stereospecific enzymes. For example, the conversion of 2-hydroxy-4-(methylthio)butanoic acid (HMB) to L-methionine in chicks involves different enzymes for the D- and L-isomers of HMB. nih.govresearchgate.net The L-isomer is a substrate for L-2-hydroxy acid oxidase, while the D-isomer is acted upon by D-2-hydroxy acid dehydrogenase. nih.govresearchgate.net This stereospecific pathway allows for the efficient utilization of both enantiomers. nih.govresearchgate.net

In synthetic chemistry, the conversion of one enantiomer to another can be achieved through various methods. For instance, the synthesis of amines from carboxylic acids can be accomplished through reduction reactions. pearson.com While not a direct enantiomeric conversion, these pathways can be adapted to produce a desired enantiomer from a chiral starting material.

Chiral Recognition and Enantiomeric Analysis

Chiral recognition is the process by which a chiral molecule selectively interacts with one enantiomer of another chiral molecule. mdpi.com This phenomenon is the basis for the enantiomeric analysis and separation techniques that are essential for determining the enantiomeric purity of a sample.

The separation and analysis of enantiomers are often achieved using chiral stationary phases (CSPs) in liquid chromatography (LC). nih.gov The mechanism of chiral recognition on a CSP involves the formation of transient diastereomeric complexes between the chiral selector of the CSP and the enantiomers of the analyte. mdpi.com The stability of these complexes differs for each enantiomer, leading to different retention times and thus separation. The interactions responsible for chiral recognition can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric repulsion. mdpi.com

Various analytical techniques are employed to study these interactions and to quantify the enantiomeric excess of a sample. These include spectroscopic methods like IR and NMR, as well as X-ray diffraction and computational modeling. nih.gov For instance, the chiral recognition of amino acids and dipeptides has been studied using chiral zinc(II)-porphyrin derivatives, where the interactions were monitored by UV/Vis titration and circular dichroism (CD) spectroscopy. mdpi.com Mass spectrometry can also be used for chiral analysis, particularly in the gas phase, to study the intrinsic properties of chiral recognition without the influence of a solvent. taylorfrancis.com

The development of new chiral selectors and analytical methods is an ongoing field of research, driven by the need for more efficient and sensitive techniques for enantiomeric analysis. mdpi.com

Diastereomeric Complex Formation in NMR Spectroscopy for Chiral Recognition

The fundamental principle behind the NMR-based chiral recognition of enantiomers lies in their conversion into diastereomers. Enantiomers are chemically and physically identical in an achiral environment, and thus, their NMR spectra are indistinguishable. However, by introducing a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the enantiomers can be converted into diastereomeric complexes or compounds. These diastereomers possess different physical properties and, crucially, exhibit distinct NMR spectra, allowing for their differentiation and quantification.

In the case of this compound, a carboxylic acid, various chiral auxiliaries can be employed. Chiral amines, alcohols, or other agents with a defined stereochemistry can interact with the enantiomers of the acid through the formation of non-covalent diastereomeric complexes (with CSAs) or covalent diastereomeric esters or amides (with CDAs).

The formation of diastereomeric complexes with a chiral solvating agent is a particularly elegant method as it is non-destructive and allows for the direct observation of the enantiomers in solution. The differential interactions between the enantiomers of this compound and the chiral solvating agent lead to a chemical shift nonequivalence (Δδ) for corresponding protons in the NMR spectrum. The magnitude of this nonequivalence is influenced by several factors, including the nature of the chiral solvating agent, the solvent, temperature, and the concentration of the interacting species.

For instance, chiral amines such as (R)-(+)-1-phenylethylamine are known to form diastereomeric salts with chiral carboxylic acids. The differential spatial arrangement of the phenyl and methyl groups of the amine relative to the tolyl and ethyl groups of the (R)- and (S)-enantiomers of this compound would result in distinct magnetic environments for the protons of the acid. This would be observable as separate signals in the ¹H NMR spectrum, particularly for the protons alpha to the carboxylic acid group and the aromatic protons.

The choice of solvent is also critical. Apolar solvents often enhance the stability of the diastereomeric complexes through hydrogen bonding and other non-covalent interactions, leading to greater chemical shift differences.

While specific experimental data for this compound with various chiral solvating agents is not extensively documented in publicly available literature, the principles are well-established for analogous 2-arylpropanoic acids, such as ibuprofen. nih.govresearchgate.net Studies on these related compounds demonstrate the feasibility and power of this technique. The expected chemical shift differences (ΔΔδ) for the α-proton of this compound upon complexation with a suitable chiral solvating agent would likely be in the range of 0.01 to 0.2 ppm, which is readily detectable by modern NMR spectrometers.

Table 1: Representative ¹H NMR Chemical Shift Differences (ΔΔδ) for the α-Proton of a Racemic 2-Arylpropanoic Acid upon Complexation with a Chiral Solvating Agent.

| Chiral Solvating Agent | Solvent | Typical ΔΔδ (ppm) for α-Proton |

| (R)-1-Phenylethylamine | CDCl₃ | 0.02 - 0.05 |

| (S)-1-(1-Naphthyl)ethylamine | CDCl₃ | 0.03 - 0.08 |

| Quinine | CDCl₃ | 0.01 - 0.04 |

Note: This table presents typical values observed for analogous compounds and serves as an illustrative example for the expected behavior of this compound.

Spectroscopic Differentiation of Enantiomers

Beyond the use of chiral auxiliaries in NMR, other spectroscopic methods can be employed for the differentiation of the enantiomers of this compound. These methods often rely on the differential interaction of the chiral molecules with polarized light.

Circular Dichroism (CD) Spectroscopy is a powerful technique for studying chiral molecules. Enantiomers absorb left and right circularly polarized light differently, resulting in a CD spectrum. The CD spectrum is unique for each enantiomer, with one enantiomer showing a positive signal where the other shows a negative signal of equal magnitude. This technique can be used to determine the enantiomeric excess and the absolute configuration of a sample of this compound, provided a reference spectrum of a pure enantiomer is available.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are other chiroptical techniques that provide information about the stereochemistry of chiral molecules based on their vibrational transitions.

In addition to chiroptical methods, NMR spectroscopy in a chiral environment created by a chiral liquid crystal or a chiral orienting medium can lead to the differentiation of enantiomers. In such an anisotropic environment, the direct dipole-dipole couplings between nuclear spins are not averaged to zero, and their values depend on the orientation of the molecule. Since the two enantiomers will have different average orientations in the chiral medium, they will exhibit different residual dipolar couplings (RDCs), leading to distinct NMR spectra. This method has been successfully applied to determine the absolute configuration of chiral molecules like ibuprofen. nih.gov

Furthermore, the formation of diastereomeric derivatives with a chiral derivatizing agent (CDA) can be analyzed by various spectroscopic techniques, not limited to NMR. For example, the diastereomeric esters formed by reacting this compound with a chiral alcohol can be separated by chromatography, and each diastereomer can be characterized individually by mass spectrometry and infrared spectroscopy, in addition to NMR. The fragmentation patterns in mass spectrometry and the vibrational frequencies in IR spectroscopy may show subtle but measurable differences between the diastereomers.

Table 2: Spectroscopic Techniques for the Differentiation of this compound Enantiomers.

| Technique | Principle | Information Obtained |

| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes with distinct NMR signals. | Enantiomeric ratio, assignment of absolute configuration (with reference). |

| NMR with Chiral Derivatizing Agents | Formation of stable diastereomeric derivatives with distinct NMR signals. | Enantiomeric ratio, assignment of absolute configuration. |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Enantiomeric excess, absolute configuration (with reference). |

| NMR in Chiral Liquid Crystals | Differential orientation of enantiomers leading to different residual dipolar couplings. | Absolute configuration. |

Computational Chemistry and Mechanistic Elucidation

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are pivotal in understanding the electronic and structural characteristics of molecules like 2-(4-Methylphenyl)butanoic acid. These computational methods provide insights into molecular geometry, orbital energies, and charge distributions, which are fundamental to predicting chemical reactivity and designing new molecules.

Density Functional Theory (DFT) Applications for Molecular Design and Characterization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the geometry and vibrational frequencies of molecules. For instance, DFT calculations have been successfully employed to study the structural and spectroscopic properties of various butanoic acid derivatives. biointerfaceresearch.com These studies often involve optimizing the molecular geometry and comparing calculated vibrational spectra (FT-IR and FT-Raman) with experimental data, which typically show good agreement. biointerfaceresearch.comresearchgate.net

In the context of 2-arylpropionic acids, a class of compounds to which this compound belongs, DFT has been used to elucidate structure-activity relationships. nih.govnih.gov The geometric parameters, such as bond lengths and angles, can be precisely calculated. For a related compound, 2-(4-isobutylphenyl)propionic acid, DFT calculations using the B3LYP method with 6-311++G(d,p) basis set have shown good correlation with experimental values. researchgate.net Such calculations are crucial for understanding how the molecular structure influences its chemical behavior.

Analysis of Frontier Molecular Orbitals (HOMO and LUMO Energies)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov

For butanoic acid derivatives, HOMO-LUMO energies are calculated to analyze intramolecular charge transfer. biointerfaceresearch.com In these molecules, the HOMO is often located on the aromatic ring, while the LUMO can be distributed over the aromatic ring or aliphatic chains, depending on the specific substituents. biointerfaceresearch.com The HOMO-LUMO gap can be influenced by the solvent, with some solvents causing a blue shift (hypsochromic shift) in the electronic absorption spectrum, indicating an increase in the energy gap. materialsciencejournal.org

Table 1: Frontier Molecular Orbital Data (Illustrative)

| Parameter | Value (eV) |

| HOMO Energy | -7.06 |

| LUMO Energy | -2.54 |

| Energy Gap (ΔE) | 4.52 |

Note: The values presented are illustrative and based on typical findings for similar aromatic carboxylic acids. materialsciencejournal.org Actual values for this compound would require specific calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a localized picture of chemical bonding, corresponding to the Lewis structure representation of lone pairs and bonds. uni-muenchen.de It is used to understand intramolecular and intermolecular interactions by analyzing the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. nih.gov

NBO analysis can reveal hyperconjugative interactions, which contribute to molecular stability. youtube.com The energy of these interactions, often referred to as the second-order perturbation energy E(2), quantifies the delocalization from a donor NBO to an acceptor NBO. nih.gov For carboxylic acids and their derivatives, NBO analysis can elucidate the nature of bonding within the carboxyl group and the interactions with other parts of the molecule. researchgate.net This analysis has been applied to various butanoic acid derivatives to understand their stability and reactivity. biointerfaceresearch.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. researchgate.net The MEP surface displays the electrostatic potential, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net

For butanoic acid derivatives, MEP analysis helps in identifying the electrophilic and nucleophilic sites. biointerfaceresearch.com In a carboxylic acid, the oxygen atoms of the carboxyl group are typically regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the acidic proton of the carboxyl group is a region of positive potential. researchgate.net The MEP map provides a visual representation of the charge distribution and is crucial for understanding intermolecular interactions. mdpi.com

Reaction Mechanism and Kinetic Studies

Understanding the reaction mechanisms and kinetics is essential for controlling chemical processes and optimizing reaction conditions.

Derivation of Rate Laws and Kinetic Equations

The kinetics of reactions involving carboxylic acids, such as esterification, are often studied to determine the rate law and reaction mechanism. For example, the esterification of carboxylic acids is typically a reversible reaction. jptcp.com Kinetic studies often involve varying parameters such as the mole ratio of reactants, catalyst concentration, and temperature to observe their effect on the reaction rate. jptcp.com

The experimental data are then fitted to a rate equation. For many esterification reactions, a second-order rate law is observed. jptcp.com The rate law for the esterification of a carboxylic acid (RCOOH) with an alcohol (R'OH) can be expressed as:

Rate = k[RCOOH][R'OH]

Where 'k' is the rate constant. The reaction is often catalyzed by a strong acid. jptcp.com Kinetic studies on the esterification of various carboxylic acids have been performed to determine the forward and backward rate constants. jptcp.com

In some cases, the reaction mechanism can be complex, following Michaelis-Menten type kinetics, especially in enzyme-catalyzed reactions or when an intermediate complex is formed. researchgate.net The derivation of the rate law is based on the proposed reaction mechanism, which often involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol. researchgate.net

Assessment of Reaction Pathways, Including Radical Mechanisms

The assessment of reaction pathways is a fundamental aspect of mechanistic chemistry, and computational methods are invaluable in this regard. For this compound, various reaction pathways can be envisaged depending on the reagents and conditions. These can include, but are not limited to, substitution reactions at the alpha-carbon, reactions of the carboxylic acid group, and reactions involving the aromatic ring.

Conversely, the synthesis of 2-(4-methylphenyl)propionic acid, a close analog, can proceed through various routes, some of which may involve intermediates that could potentially react via radical mechanisms under specific conditions, although this is not explicitly detailed as the primary pathway in the reviewed literature. google.com Computational studies can be employed to calculate the energies of potential radical intermediates and the barriers to their formation, thereby assessing the feasibility of a radical pathway compared to ionic or concerted pathways.

Influence of Solvent and Reaction Medium on Reaction Rates

The solvent and reaction medium can exert a significant influence on the rates of chemical reactions. This is due to the differential solvation of the reactants and the transition state. In the context of this compound, the polarity of the solvent would be a critical factor in many of its potential reactions.

A study on the oxidation of 4-oxo-4-phenyl butanoic acid in a binary mixture of acetic acid and water demonstrated a notable increase in the reaction rate with an increasing proportion of acetic acid. orientjchem.org This was attributed to the decrease in the dielectric constant of the medium, which can facilitate the formation of certain reactive species. orientjchem.org A linear relationship was observed when plotting the logarithm of the rate constant against the inverse of the dielectric constant, indicative of an interaction between a positive ion and a dipolar molecule. orientjchem.org

For reactions involving this compound, a similar dependence on solvent polarity would be expected. The choice of solvent can influence the solubility of reactants, the stability of charged intermediates or transition states, and even the reaction mechanism itself. For example, a polar protic solvent might favor an SN1-type reaction by stabilizing a carbocationic intermediate, whereas a polar aprotic solvent would be more suitable for an SN2-type reaction.

The following table illustrates the hypothetical effect of solvent polarity on the relative rate of a reaction involving this compound.

| Solvent | Dielectric Constant (approx.) | Relative Rate |

| Dioxane | 2.2 | 1 |

| Diethyl ether | 4.3 | 5 |

| Acetone | 21 | 50 |

| Ethanol (B145695) | 24.5 | 150 |

| Water | 80.1 | 500 |

This table is a generalized representation and the actual effect would depend on the specific reaction.

Molecular Docking and Ligand-Target Interaction Modeling

Computational Prediction of Binding Modes and Affinities with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to predict the binding mode and affinity of a ligand with a protein target.

While direct molecular docking studies on this compound were not found, a study on a closely related derivative, 2-{[(4-methylphenyl)sulfonyl]amino}-3-sulfanylpropanoic acid, provides valuable insights into the potential interactions of such compounds. researchgate.net In this study, the synthesized compound was docked into the active site of the drug target 3FCE. The results indicated a higher binding energy for the synthesized compound compared to the co-crystallized ligand, suggesting a potentially strong interaction. researchgate.net The docked ligand was observed to superimpose on the co-crystalized ligand within the same active binding site. researchgate.net

Such computational predictions are crucial for understanding the structure-activity relationship of a series of compounds and for guiding the design of more potent inhibitors. The binding affinity is often expressed as a docking score or binding energy, with more negative values indicating a stronger interaction.

Below is a hypothetical table of docking results for this compound with a generic protein target.

| Parameter | Value |

| Docking Score | -7.5 kcal/mol |

| Number of Hydrogen Bonds | 2 |

| Interacting Residues | TYR 123, SER 245 |

This table is for illustrative purposes only.

In silico Screening for Understanding Molecular Interactions within Defined Pathways

In silico screening, also known as virtual screening, is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. This approach allows for the rapid and cost-effective screening of vast chemical spaces to prioritize compounds for further experimental testing.

While there are no specific in silico screening studies focused solely on this compound in the reviewed literature, research on related compounds demonstrates the utility of this approach. For example, a study involving triorganotin(IV) compounds derived from 4-[(2-chloro-4-methylphenyl)carbamoyl]butanoic acid utilized molecular docking and in silico studies to investigate their interaction with SS-DNA. tandfonline.comnih.gov This research confirmed an intercalation mode of binding and the molecular dynamics simulations revealed stable binding of the ligand with the DNA. tandfonline.comnih.gov

Such in silico screening can be instrumental in understanding the molecular interactions within defined biological pathways. By identifying potential binding partners and elucidating the nature of these interactions, researchers can gain insights into the mechanism of action of a compound and its potential therapeutic applications or toxicological effects.

Chemoinformatics and Predictive Modeling

Chemoinformatics involves the use of computational and informational techniques to a wide range of problems in the field of chemistry. Predictive modeling, a key aspect of chemoinformatics, aims to develop models that can predict the properties of molecules, such as their physicochemical properties, biological activity, and toxicity, based on their chemical structure.

For this compound, chemoinformatic tools can be used to predict a variety of properties. For instance, the Swiss-ADME tool is a popular web-based platform that can predict pharmacokinetic properties, drug-likeness, and medicinal chemistry friendliness of a molecule. In a study on derivatives of 4-[(2-chloro-4-methylphenyl)carbamoyl]butanoic acid, Swiss-ADME was used to publicize that the screened compounds generally follow Lipinski's rule of five for drug-likeness and possess good bioavailability potential. tandfonline.comnih.gov

These predictive models are built using data from large datasets of known compounds and their properties. By analyzing the relationship between molecular descriptors (numerical representations of a molecule's structure) and the property of interest, a mathematical model can be developed. This model can then be used to predict the properties of new, untested compounds.

The following table presents a set of predicted chemoinformatic properties for this compound.

| Property | Predicted Value |

| Molecular Weight | 178.23 g/mol |

| LogP (octanol-water partition coefficient) | 2.8 |

| Number of Hydrogen Bond Donors | 1 |

| Number of Hydrogen Bond Acceptors | 2 |

| Polar Surface Area | 37.3 Ų |

| Rotatable Bonds | 3 |

These values are typical predictions from chemoinformatics software and may vary slightly between different prediction tools.

Application of Graph Descriptors for Molecular Property Prediction

Graph descriptors are numerical values derived from the graph representation of a molecule, where atoms are represented as vertices and bonds as edges. These descriptors encode information about a molecule's topology, geometry, and electronic structure, making them valuable for developing Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netmdpi.com QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or other properties. nih.govnih.gov

For molecules like this compound, which is an arylacetic acid derivative similar in structure to some non-steroidal anti-inflammatory drugs (NSAIDs), graph descriptors can be used to predict a wide range of properties. nih.govresearchgate.net These properties can include physicochemical characteristics like lipophilicity (log P) and solubility, as well as biological activities such as binding affinity to a target enzyme. researchgate.net

The process involves calculating a set of descriptors for a series of related compounds and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. mdpi.comnih.gov For instance, a QSAR study on carboxylic acid derivatives might use descriptors to correlate structural features with their inhibitory activity against a specific enzyme. nih.gov Graph neural networks (GNNs) represent a more advanced approach, capable of learning features directly from the molecular graph to predict conformationally-dependent properties with high accuracy. nih.govrsc.org These methods can be applied to large libraries of compounds to screen for potential drug candidates or to optimize the properties of a lead compound. mdpi.com

The table below details several types of graph descriptors and the molecular properties they help to predict.

| Descriptor Type | Description | Predicted Properties |

| Topological Descriptors | Based on the 2D representation of the molecule, encoding information about atom connectivity. Examples include the Wiener index and molecular connectivity indices. | Boiling point, Viscosity, Lipophilicity (log P) |

| Geometric Descriptors | Derived from the 3D structure of the molecule, describing its size and shape. Examples include molecular surface area and volume. | Binding affinity, Steric interactions |

| Electronic Descriptors | Reflect the electronic distribution within the molecule. Examples include partial atomic charges and frontier orbital energies (HOMO/LUMO). nih.gov | Reactivity, Dipole moment, Polarizability nih.gov |

| Hybrid Descriptors (e.g., 3D-MoRSE) | Combine 3D coordinates with other chemical information, such as atomic masses or electronegativities, to create a comprehensive molecular representation. nih.gov | Biological activity, Receptor binding |

Molecular Dynamics (MD) Simulations for Dynamic Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, solvent effects, and binding events with other molecules, such as proteins. nih.govpeerj.com

For this compound, MD simulations can offer critical insights into its interactions with biological targets. As many arylalkanoic acids exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, MD simulations could be employed to model the binding of this compound to the active site of COX-1 or COX-2. mdpi.comresearchgate.net Such simulations can reveal:

The specific binding pose of the molecule within the receptor's active site.

The key amino acid residues involved in the interaction. peerj.com

The stability of the ligand-protein complex over time. nih.gov

The free energy of binding, which provides an estimate of the binding affinity. peerj.com

The simulation process begins with a defined starting structure, often obtained from experimental methods like X-ray crystallography or computational docking. This system is then placed in a simulated environment, typically a box of water molecules, and its trajectory is calculated over a set period, often nanoseconds to microseconds. nih.govpeerj.com Analysis of the trajectory provides information on fluctuations, conformational changes, and the strength of intermolecular interactions. peerj.com

The following table outlines the typical parameters and outputs of an MD simulation study.

| Parameter/Output | Description | Example Application for this compound |

| Force Field | A set of empirical energy functions and parameters used to calculate the forces between atoms in the system. | AMBER, CHARMM, or GROMOS force fields are commonly used for biomolecular simulations. |

| Solvent Model | An explicit or implicit representation of the solvent (e.g., water) surrounding the molecule. | Explicit water models like TIP3P or SPC/E provide a detailed representation of solvent interactions. |

| Simulation Time | The duration of the simulation, which needs to be long enough to capture the biological event of interest. | A 100 to 500 nanosecond simulation could be used to assess the stability of the compound in a protein's binding site. nih.gov |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures, used to assess the stability of the simulation. | Tracking the RMSD of the protein backbone to see if it remains stable after the ligand binds. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues over the course of the simulation, indicating regions of flexibility. peerj.com | Identifying flexible loops in a target enzyme that may be important for ligand entry or binding. |

| Binding Free Energy Calculation (e.g., MM/PBSA) | A method to estimate the free energy of binding of a ligand to a protein from the MD trajectory. peerj.com | Calculating the binding affinity of this compound to COX-2 to predict its inhibitory potency. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR and ¹³C NMR for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for verifying the molecular structure of 2-(4-methylphenyl)butanoic acid. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, offering a unique fingerprint of the molecule.

In the ¹H NMR spectrum, the protons of the ethyl group, the methine proton adjacent to the aromatic ring, the aromatic protons, the methyl group on the ring, and the acidic proton of the carboxylic acid will each exhibit distinct signals. docbrown.info The integration of these signals corresponds to the number of protons in each environment. docbrown.info

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. docbrown.info The carbonyl carbon of the carboxylic acid is typically observed at a downfield chemical shift, while the aromatic carbons and aliphatic carbons resonate at characteristic upfield positions. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 175 - 185 |

| Aromatic C-H (ortho to alkyl) | 7.1 - 7.3 (d) | 128 - 130 |

| Aromatic C-H (meta to alkyl) | 7.0 - 7.2 (d) | 129 - 131 |

| Methine C-H (-CH) | 3.5 - 3.8 (t) | 45 - 55 |

| Methylene (-CH₂) | 1.8 - 2.1 (m) | 25 - 35 |

| Aromatic C-CH₃ | - | 135 - 140 |

| Aromatic C-Alkyl | - | 138 - 142 |

| Aromatic Ring Methyl (-CH₃) | 2.3 - 2.5 (s) | 20 - 25 |

| Ethyl Methyl (-CH₃) | 0.9 - 1.1 (t) | 10 - 15 |

Note: Predicted values are based on analogous structures and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.

Application of Chiral Shift Reagents in Enantiomeric Analysis

This compound possesses a chiral center at the carbon atom bearing the carboxyl group and the p-tolyl group. The enantiomers, (R)- and (S)-2-(4-methylphenyl)butanoic acid, are chemically identical in an achiral environment but can be distinguished using chiral resolving agents. Chiral shift reagents, often lanthanide-based complexes, can be used in NMR spectroscopy to determine the enantiomeric excess of a sample. tcichemicals.com

These reagents form diastereomeric complexes with the enantiomers of the chiral substrate. The differing spatial arrangements of these complexes lead to variations in the induced magnetic field, resulting in separate signals for the corresponding protons in the NMR spectrum. chemrxiv.org This allows for the quantification of each enantiomer.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and FT-Raman, provides valuable information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its functional groups. The most prominent of these is the broad O-H stretching vibration of the carboxylic acid, typically observed in the 2500-3300 cm⁻¹ region. The C=O stretching vibration of the carbonyl group gives rise to a strong, sharp peak around 1700-1725 cm⁻¹. researchgate.net

Other significant absorptions include the C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic chain (around 2850-2960 cm⁻¹), as well as C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium |

| Aliphatic Chain | C-H stretch | 2850 - 2960 | Medium |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium |

| Carboxylic Acid | O-H bend | 920 - 950 | Broad, Medium |

Note: These are typical ranges and can be influenced by factors such as intermolecular hydrogen bonding.

FT-Raman Spectroscopy

FT-Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, FT-Raman would be effective in characterizing the C-C backbone of the alkyl chain and the symmetric breathing vibrations of the aromatic ring. researchgate.net The C=C stretching vibrations of the aromatic ring also give rise to strong signals in the Raman spectrum. researchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis. The mass spectrum of this compound would display a molecular ion peak ([M]⁺) corresponding to its molecular weight.

The fragmentation pattern is influenced by the stability of the resulting carbocations and neutral fragments. For this compound, several key fragmentation pathways are expected:

Loss of the carboxyl group: Cleavage of the bond between the alpha-carbon and the carboxyl group can lead to the loss of a •COOH radical (45 Da), a common fragmentation for carboxylic acids. libretexts.org

Benzylic cleavage: The bond between the alpha-carbon and the aromatic ring is a benzylic position. Cleavage at this bond can result in the formation of a stable tropylium-like ion or a substituted benzyl (B1604629) cation.

McLafferty rearrangement: If the alkyl chain is sufficiently long, a McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta carbon-carbon bond. docbrown.infomiamioh.edu

Loss of water: Dehydration can occur, leading to a peak at [M-18]⁺. miamioh.edu

Table 3: Predicted Major Mass Spectral Fragments for this compound

| m/z | Predicted Fragment | Fragmentation Pathway |

|---|---|---|

| 178 | [C₁₁H₁₄O₂]⁺ | Molecular Ion ([M]⁺) |

| 161 | [C₁₁H₁₃O]⁺ | Loss of •OH (17 Da) |

| 133 | [C₁₀H₁₃]⁺ | Loss of •COOH (45 Da) |

| 105 | [C₈H₉]⁺ | Benzylic cleavage |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Note: The relative abundance of these fragments will depend on the ionization energy and the specific mass spectrometer used.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem MS (ESI-MS-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly suitable for the analysis of moderately polar compounds like carboxylic acids. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For this compound, analysis in the negative ion mode would be typical, detecting the deprotonated molecule [M-H]⁻.

Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion. nih.gov By selecting the [M-H]⁻ ion of this compound and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. mdpi.com This fragmentation pattern is crucial for confirming the molecular structure. The fragmentation of even-electron ions, like the deprotonated molecule of this compound, often involves the elimination of small neutral molecules. mdpi.com

A sensitive and reproducible liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method can be developed for the quantitation of related butanoic acid derivatives. nih.gov A similar approach could be applied to this compound for trace-level detection and quantification in various matrices. The use of multi-stage mass spectrometry (MSn) can provide even more detailed structural information by further fragmenting the product ions. nih.gov

| Parameter | Description |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (MS) | [M-H]⁻ |

| Tandem MS (MS/MS) | Collision-Induced Dissociation (CID) of the precursor ion |

| Expected Fragments | Loss of CO₂, loss of other neutral fragments |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization is often necessary to increase their volatility and improve their chromatographic behavior. A common derivatization method is esterification to form, for example, the methyl ester.

The derivatized compound is then introduced into the gas chromatograph, where it is separated from other components in the mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component. The electron ionization (EI) mass spectrum of the derivatized this compound will show a molecular ion peak and a series of fragment ions that are characteristic of its structure.

| Technique | Description |

| Sample Preparation | Derivatization to a volatile ester (e.g., methyl ester) |

| Separation | Gas Chromatography (GC) |

| Detection | Mass Spectrometry (MS) with Electron Ionization (EI) |

| Data Obtained | Retention time and mass spectrum for identification |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Reversed-Phase Liquid Chromatography (LC)

Reversed-Phase Liquid Chromatography (RPLC) is a widely used technique for the separation and purity determination of a broad range of organic molecules. chromatographyonline.com In RPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com

For the analysis of this compound, the retention time will be influenced by the pH of the mobile phase. chromatographyonline.com At a pH below its pKa, the carboxylic acid will be in its protonated, less polar form and will be more strongly retained by the nonpolar stationary phase. Conversely, at a pH above its pKa, it will be in its deprotonated, more polar carboxylate form and will elute earlier. By using a suitable mobile phase composition and a UV detector, RPLC can provide a quantitative measure of the purity of a sample.

A typical RPLC method for a related compound, hexanoic acid, 4-methylphenyl ester, utilizes a mobile phase of acetonitrile and water with a phosphoric acid modifier. sielc.com For MS compatibility, formic acid can be used instead of phosphoric acid. sielc.com

| Parameter | Description |

| Stationary Phase | Nonpolar (e.g., C18) |

| Mobile Phase | Polar solvent mixture (e.g., water/acetonitrile) with acid modifier |

| Detection | UV-Vis or Mass Spectrometry |

| Application | Purity assessment and separation from impurities |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of a chemical reaction. rjpbcs.comresearchgate.net To monitor the synthesis of this compound, small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. youtube.com The starting materials and the expected product are also spotted as references.

The TLC plate is then developed in a suitable solvent system (mobile phase). The polarity of the solvent system is chosen to achieve good separation between the starting materials and the product. As the reaction progresses, the spot corresponding to the starting materials will diminish in intensity, while the spot corresponding to the product will increase. youtube.com This allows for a qualitative assessment of the reaction's completion. Different visualization techniques, such as UV light or staining reagents, can be used to see the spots. nih.gov

| Technique | Application |

| Thin Layer Chromatography (TLC) | Monitoring the conversion of reactants to product over time. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For a pure sample of this compound, with the chemical formula C₁₁H₁₄O₂, elemental analysis will provide the percentage by mass of carbon, hydrogen, and oxygen.

The experimentally determined percentages are then compared to the theoretical percentages calculated from the chemical formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

| Element | Theoretical Mass Percentage (%) |

| Carbon (C) | 74.13 |

| Hydrogen (H) | 7.92 |

| Oxygen (O) | 17.95 |

Role of 2 4 Methylphenyl Butanoic Acid As a Versatile Synthetic Intermediate

Building Block in Complex Organic Synthesis

The utility of 2-(4-methylphenyl)alkanoic acids as foundational building blocks is prominently demonstrated by the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Loxoprofen. In the synthesis of Loxoprofen, a key intermediate is 2-(4-methylphenyl)propanoic acid. manusaktteva.compatsnap.comchembk.com This compound provides the core phenylpropanoic acid structure of the final drug molecule.

The synthesis of this key intermediate can be achieved through various routes. One common method involves the chlorination of p-xylene, followed by a nitrilation reaction to form p-methylbenzyl cyanide. Subsequent methylation and hydrolysis yield 2-(4-methylphenyl)propanoic acid. google.com Another approach starts with the bromination of 2-(4-methylphenyl)propionic acid to produce 2-(4-(bromomethyl)phenyl)propionic acid, which then serves as a precursor for further elaboration. nih.govarborpharmchem.comarborpharmchem.com

The following table summarizes a typical synthetic sequence for preparing 2-(4-methylphenyl)propanoic acid, a key intermediate for Loxoprofen:

| Step | Starting Material | Reagent(s) | Product | Purpose |

| 1 | p-Xylene | Chlorine, Light | p-Methylbenzyl chloride | Introduction of a reactive chloromethyl group. google.com |

| 2 | p-Methylbenzyl chloride | Sodium Cyanide | p-Methylbenzyl cyanide | Formation of a nitrile, a precursor to the carboxylic acid. google.com |

| 3 | p-Methylbenzyl cyanide | Methylating agent | 2-(4-Methylphenyl)propionitrile | Introduction of the α-methyl group. google.com |

| 4 | 2-(4-Methylphenyl)propionitrile | Acid or Base Hydrolysis | 2-(4-Methylphenyl)propanoic acid | Conversion of the nitrile to the final carboxylic acid. google.comnih.gov |

This multi-step synthesis highlights how a relatively simple aromatic starting material can be methodically transformed into a more complex and valuable building block.

Precursor for Advanced Chemical Entities in Research and Development

Beyond its role as a direct building block, 2-(4-methylphenyl)propanoic acid and its derivatives are crucial precursors for creating advanced chemical entities with potential therapeutic applications. The synthesis of Loxoprofen derivatives further illustrates this point. For instance, 2-(4-bromomethyl)phenylpropionic acid, derived from 2-(4-methylphenyl)propanoic acid, is a key intermediate that allows for the introduction of other functional groups. manusaktteva.comarborpharmchem.comarborpharmchem.com